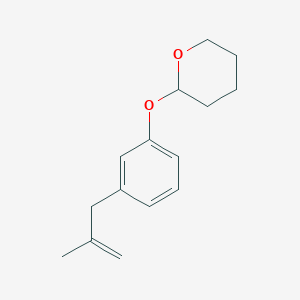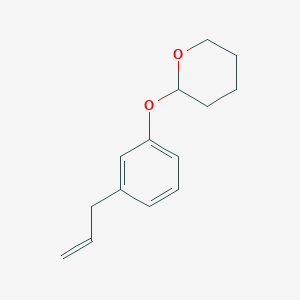
Benzyl N-(1-cyanocycloheptyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-(1-cyanocycloheptyl)carbamate is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol This compound is known for its unique structure, which includes a benzyl group, a cyanocycloheptyl group, and a carbamate functional group
Méthodes De Préparation
The synthesis of benzyl N-(1-cyanocycloheptyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 1-cyanocycloheptylamine under basic conditions. This reaction typically requires the use of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .
Industrial production methods for carbamates often involve the use of carbon dioxide and amines in the presence of catalysts. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently produce carbamates under mild reaction conditions . This method offers advantages such as short reaction times and the avoidance of overalkylation.
Analyse Des Réactions Chimiques
Benzyl N-(1-cyanocycloheptyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the nitrile group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group typically yields benzaldehyde or benzoic acid, while reduction of the nitrile group results in the corresponding amine.
Applications De Recherche Scientifique
Benzyl N-(1-cyanocycloheptyl)carbamate has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with carbamate functional groups.
Mécanisme D'action
The mechanism of action of benzyl N-(1-cyanocycloheptyl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, further modifying the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Benzyl N-(1-cyanocycloheptyl)carbamate can be compared to other carbamate compounds, such as:
Benzyl carbamate: Lacks the cyanocycloheptyl group, making it less complex and potentially less reactive.
Phenyl carbamate: Contains a phenyl group instead of a benzyl group, leading to different reactivity and applications.
Methyl carbamate: A simpler carbamate with a methyl group, often used as a pesticide and in polymer production.
The uniqueness of this compound lies in its combination of a benzyl group, a cyanocycloheptyl group, and a carbamate functional group, which imparts distinct chemical properties and reactivity.
Propriétés
IUPAC Name |
benzyl N-(1-cyanocycloheptyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-13-16(10-6-1-2-7-11-16)18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVNCXWIBNQUCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl N-[1-(aminomethyl)cycloheptyl]carbamate](/img/structure/B6335608.png)
![Benzyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B6335621.png)
![Benzyl N-[(1-aminocyclohexyl)methyl]carbamate](/img/structure/B6335626.png)
![Benzyl N-[(1-aminocycloheptyl)methyl]carbamate](/img/structure/B6335631.png)
![Benzyl N-[cyano(naphthalen-2-yl)methyl]carbamate](/img/structure/B6335633.png)
![Benzyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate](/img/structure/B6335651.png)




![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrate](/img/structure/B6335672.png)
